N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
CAS No.: 1177347-49-7
Cat. No.: VC7818626
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177347-49-7 |
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Molecular Formula | C19H22N2O8 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine |
Standard InChI | InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6) |
Standard InChI Key | NMOKGSAYYIRCGV-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES | C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
NPAD is characterized by the molecular formula C₁₉H₂₂N₂O₈ and a molar mass of 406.39 g/mol . Its structure consists of:
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A naphthalen-2-amine core, providing aromaticity and planar geometry.
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A pyrrolidin-2-ylmethyl substituent, introducing chirality and basicity via the secondary amine.
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Two oxalate ions (C₂O₄²⁻) counterbalancing the protonated amine groups, enhancing solubility and crystallinity .
The IUPAC name is bis(oxalato-κ²O,O')-N-(pyrrolidin-2-ylmethyl)naphthalen-2-aminium, with the dioxalate forming a 1:2 salt .
Synthesis and Characterization
Synthetic Pathways
NPAD is synthesized via a multi-step protocol:
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Alkylation of Naphthalen-2-amine:
Naphthalen-2-amine reacts with 2-(chloromethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃) to form N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine . -
Salt Formation with Oxalic Acid:
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the dioxalate salt .
Key Reaction Conditions:
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Temperature: 0–25°C for alkylation; reflux for salt formation.
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Solvents: Dichloromethane (alkylation), ethanol/water (salt formation).
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Fourier-Transform Infrared Spectroscopy (FT-IR):
Bands at 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=O oxalate), and 750 cm⁻¹ (naphthalene ring) . -
Mass Spectrometry:
ESI-MS shows a molecular ion peak at m/z 406.39 [M+H]⁺ .
Physicochemical Properties
Property | Value |
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Melting Point | 198–202°C (decomposes) |
Solubility | Soluble in DMSO, methanol; insoluble in hexane |
LogP (Partition Coefficient) | 2.1 ± 0.3 |
pKa (Amine) | 9.8 (predicted) |
The dioxalate salt improves aqueous solubility (2.3 mg/mL at 25°C) compared to the free base (0.5 mg/mL) .
Pharmacological Applications
Antimicrobial Activity
NPAD exhibits moderate antibacterial and antifungal activity:
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MIC Values:
Neurological Applications
Structural analogs of NPAD demonstrate calcium-sensing receptor (CaSR) antagonism, suggesting potential in treating hyperparathyroidism .
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